REACTION_SMILES
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[CH2:1]([CH3:2])[n:3]1[c:4](=[O:13])[cH:5][cH:6][c:7]([C:9](=[O:10])[O:11][CH3:12])[cH:8]1.[CH3:19][OH:20].[ClH:17].[Li+:16].[OH-:15].[OH2:14].[OH2:18]>>[CH2:1]([CH3:2])[n:3]1[c:4](=[O:13])[cH:5][cH:6][c:7]([C:9](=[O:10])[OH:11])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1cc(C(=O)OC)ccc1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Type
|
product
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Smiles
|
CCn1cc(C(=O)O)ccc1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |